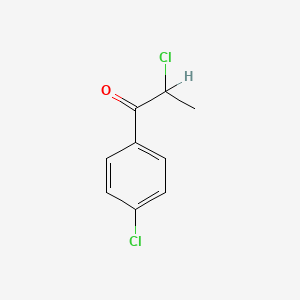

2-Chloro-1-(4-chlorophenyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBPDHQJIIDKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406993 | |

| Record name | 2-chloro-1-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-38-3 | |

| Record name | 2-Chloro-1-(4-chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(4-chlorophenyl)-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-1-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(4-chlorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1-(4-chlorophenyl)propan-1-one CAS number 877-38-3

An In-Depth Technical Guide to 2-Chloro-1-(4-chlorophenyl)propan-1-one (CAS 877-38-3)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a halogenated aromatic ketone with the CAS number 877-38-3. This document is intended for researchers, medicinal chemists, and professionals in drug development who utilize advanced chemical intermediates. We will explore its fundamental physicochemical properties, detailed synthetic pathways, critical applications as a building block in pharmaceutical synthesis, and essential safety and handling protocols. The guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure both technical accuracy and practical applicability.

Core Compound Identity and Physicochemical Profile

This compound is a dichlorinated propiophenone derivative. Structurally, it features a 4-chlorophenyl group attached to a propanone backbone, with a chlorine atom at the alpha (C2) position relative to the carbonyl group. This α-chloro ketone moiety is a key feature, rendering the compound a versatile electrophile for a variety of nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.[1][2]

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 877-38-3 | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₉H₈Cl₂O | [3][5] |

| Synonyms | 2,4'-Dichloropropiophenone, 1-Propanone, 2-chloro-1-(4-chlorophenyl)- | [3][4] |

| InChI Key | YQBPDHQJIIDKEO-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)Cl)Cl | [3][4] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 203.06 g/mol | [3][5] |

| Exact Mass | 201.9952203 Da | [3][6] |

| Topological Polar Surface Area | 17.1 Ų | [3][6] |

| Complexity | 162 | [3][6] |

| XLogP3 | 3.3 | [3] |

| Purity | ≥95% (typical commercial grade) | [5] |

Synthesis and Manufacturing Insights

The primary synthesis of this compound typically involves the α-chlorination of a suitable propiophenone precursor. The choice of chlorinating agent and reaction conditions is critical to achieve high yield and selectivity while minimizing side reactions such as polychlorination.

Recommended Synthetic Pathway: α-Chlorination of 4'-Chloropropiophenone

A common and efficient method for preparing α-haloketones is the direct halogenation of the corresponding ketone. In this case, 4'-chloropropiophenone serves as the readily available starting material. The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic chlorine source.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.

-

Reactor Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 4'-chloropropiophenone (16.8 g, 0.1 mol) and 200 mL of dichloromethane (DCM).

-

Initiation: Begin stirring the solution to ensure homogeneity. The use of an inert solvent like DCM is crucial as it does not compete in the reaction and facilitates temperature control.

-

Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (14.8 g, 0.11 mol, 1.1 eq.) to the mixture via the dropping funnel over a period of 30 minutes. The slight molar excess of the chlorinating agent ensures the complete conversion of the starting material. The addition must be slow to manage the exothermic nature of the reaction and the evolution of HCl and SO₂ gases.

-

Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux (~40°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the disappearance of the starting material.

-

Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water to quench any unreacted SO₂Cl₂. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 100 mL of a 5% sodium bicarbonate solution (to neutralize residual acid) and 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Pharmaceutical Research and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures, particularly for active pharmaceutical ingredients (APIs).

Precursor for Substituted Cathinones and CNS Agents

This compound is a known intermediate in the synthesis of various substituted cathinones.[7] For example, nucleophilic substitution of the α-chloro group with an amine (e.g., methylamine) followed by reduction of the ketone can yield pharmacologically active compounds. The 4-chloro substitution on the phenyl ring often enhances metabolic stability and bioavailability of the final molecule.[8] While some of these derivatives are controlled substances, the underlying synthetic principles are widely applied in legitimate medicinal chemistry for the development of central nervous system (CNS) agents.[8][9]

Intermediate for Chiral Alcohols in Oncology

The ketone functionality allows for stereoselective reduction to form chiral alcohols. These chiral building blocks are of high value in modern drug development. For instance, a related positional isomer, 2-chloro-1-(3-chlorophenyl)propan-1-one, is used to synthesize (S)-2-chloro-1-(3-chlorophenyl)ethanol, a key intermediate for anticancer drugs targeting the IGF-1 receptor.[2] This highlights the potential of the title compound in similar enantioselective reductions to access specific stereoisomers required for targeted therapies.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is imperative. The following information is derived from its GHS classification.[3]

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (classification based on 50% of notices).[3]

-

Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10][11] Eyewash stations and safety showers must be readily accessible.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10][14]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit to prevent skin contact.[10][14]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[13]

-

-

Safe Handling Practices: Avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14] Keep containers securely sealed when not in use.[11][14]

Storage

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, alcohols, and amines.[13][14] Keep the container tightly closed and stored in the original container.[11][14]

Conclusion

This compound is a pivotal chemical intermediate with significant utility in the pharmaceutical and life sciences sectors. Its value is defined by the strategic placement of its reactive functional groups—the electrophilic α-chloro position and the reducible ketone—which allow for its elaboration into a wide array of complex, high-value molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any research or development professional aiming to leverage its synthetic potential safely and effectively.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4962037, this compound. PubChem. Available at: [Link]

-

MySkinRecipes (n.d.). 2-Chloro-1-(4-fluorophenyl)propan-1-one. MySkinRecipes. Available at: [Link]

-

CAS (n.d.). 2-Chloro-1-(4-chlorophenyl)-1-propanone. CAS Common Chemistry. Available at: [Link]

-

Chemsrc (2025). 1-(3-bromo-4-chlorophenyl)propan-1-one Material Safety Data Sheet. Chemsrc. Available at: [Link]

-

PharmaCompass (n.d.). 2-Bromo-1-(4-Chlorophenyl)Propan-1-One. PharmaCompass.com. Available at: [Link]

-

eChemPortal (n.d.). Global Portal to Information on Chemical Substances. eChemPortal. Available at: [Link]

-

Vasconcelos, B., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC - PubMed Central. Available at: [Link]

- Google Patents (2015). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Google Patents.

-

Chemical Synthesis Database (2025). 2-chloro-1-phenyl-1-propanone. Chemical Synthesis Database. Available at: [Link]

-

LookChem (n.d.). Search for 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone. LookChem. Available at: [Link]

- Google Patents (2015). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.

-

Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13854181, 1-Chloro-1-(4-chlorophenyl)propan-2-one. PubChem. Available at: [Link]

-

Jayawantrao Sawant College of Pharmacy & Research (2019). Activity: Introduction to modern analytical instruments and its application in pharmaceutical Industry. JSPM's Jayawantrao Sawant College of Pharmacy & Research. Available at: [Link]

-

Otto's Chemie Pvt. Ltd. (n.d.). 2-Bromo-1-(4-Chlorophenyl) Propan-1-One Manufacturer & Supplier in India. Otto's Chemie Pvt. Ltd. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 211464, 2-Amino-1-(4-chlorophenyl)propan-1-one. PubChem. Available at: [Link]

Sources

- 1. CAS 6084-17-9: 2-Chloro-1-phenyl-1-propanone | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H8Cl2O | CID 4962037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. scbt.com [scbt.com]

- 6. 1-Chloro-1-(4-chlorophenyl)propan-2-one | C9H8Cl2O | CID 22970739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-1-(4-methylphenyl)-1-propanone | 69673-92-3 [chemicalbook.com]

- 8. 2-Chloro-1-(4-fluorophenyl)propan-1-one [myskinrecipes.com]

- 9. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8 | Chemsrc [chemsrc.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Molecular Structure, Properties, and Reactivity of 2-Chloro-1-(4-chlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(4-chlorophenyl)propan-1-one is an α-chloroketone, a class of organic compounds distinguished by their bifunctional reactivity. Possessing two primary electrophilic sites—the carbonyl carbon and the adjacent chlorine-bearing α-carbon—this molecule serves as a versatile synthetic intermediate. The presence of an electron-withdrawing 4-chlorophenyl group further modulates its electronic properties and reactivity. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthetic pathways, and spectroscopic signature. It delves into the mechanistic underpinnings of its reactivity, offering field-proven insights into its utility in organic synthesis and potential applications in medicinal chemistry.

Introduction

α-Haloketones are a cornerstone of modern organic synthesis, prized for their unique structural arrangement that confers a high degree of electrophilic reactivity.[1] The molecule this compound, a member of this class, presents a fascinating case study. Its structure features a chiral center at the α-carbon, a reactive carbonyl group, and a 4-chlorophenyl moiety, all of which contribute to its chemical behavior. Understanding the interplay of these functional groups is paramount for its effective utilization in complex molecule synthesis, including pharmaceutical intermediates.[2] This document serves as a senior-level guide, elucidating the core chemical principles that govern this compound.

Physicochemical Properties and Molecular Structure

A foundational understanding begins with the compound's basic identifiers and properties, which are crucial for experimental design and safety considerations.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 877-38-3 | [3][4] |

| Molecular Formula | C₉H₈Cl₂O | [3][4] |

| Molecular Weight | 203.06 g/mol | [3] |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)Cl)Cl | [3] |

| InChIKey | YQBPDHQJIIDKEO-UHFFFAOYSA-N | [3] |

| Purity | ≥95% (typical commercial grade) |[4] |

The molecular architecture consists of a propiophenone backbone chlorinated at the α-position (C2) and with a chlorine substituent on the phenyl ring at the para-position (C4'). The carbonyl group's strong inductive and resonance effects render the α-carbon highly susceptible to nucleophilic attack.[5] This inherent reactivity is the basis for its synthetic utility.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the α-chlorination of its precursor, 1-(4-chlorophenyl)propan-1-one (4'-chloropropiophenone). This transformation is a key step that installs the reactive chloro-handle.

General Synthetic Protocol: α-Chlorination of a Ketone

A common and effective method for the α-chlorination of enolizable ketones is the use of chlorinating agents like sulfuryl chloride (SO₂Cl₂) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[6][7] The reaction proceeds via an enol or enolate intermediate, which is then attacked by the electrophilic chlorine source.

Conceptual Experimental Protocol:

-

Enolization: The precursor ketone, 1-(4-chlorophenyl)propan-1-one, is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or diethyl ether). An acid or base catalyst can be used to promote the formation of the enol or enolate, respectively.

-

Chlorination: The chlorinating agent (e.g., SO₂Cl₂) is added dropwise to the solution at a controlled temperature, often at or below room temperature, to manage the reaction's exothermicity and prevent side reactions like dichlorination.

-

Workup: Following the complete consumption of the starting material (monitored by TLC or GC), the reaction is quenched, typically with an aqueous solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is then purified, usually by column chromatography or distillation, to yield the pure α-chloroketone.

Causality in Experimental Design: The choice of chlorinating agent and reaction conditions is critical. Strong bases can lead to side reactions, whereas acid catalysis provides a controlled pathway for enol formation, which then reacts with the chlorinating agent.[6][8] The rate-determining step is often the enolization of the ketone.

Synthesis Workflow Diagram

The following diagram illustrates a plausible synthetic route starting from chlorobenzene.

Caption: A two-step synthesis of the target compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale / Interpretation |

|---|---|---|---|

| ¹H NMR | -CH₃ (d) | ~1.7-1.9 ppm | Doublet, coupled to the α-proton. |

| -CHCl- (q) | ~5.2-5.4 ppm | Quartet, deshielded by adjacent Cl and C=O. Coupled to the methyl protons. | |

| Aromatic (d) | ~7.5 ppm | Protons ortho to the carbonyl group, deshielded. | |

| Aromatic (d) | ~7.9 ppm | Protons meta to the carbonyl group. | |

| ¹³C NMR | -CH₃ | ~20-25 ppm | Aliphatic methyl carbon. |

| -CHCl- | ~55-60 ppm | α-carbon, shifted downfield by the attached chlorine. | |

| Aromatic C | ~129-135 ppm | Aromatic carbons, with C-Cl and C-C=O showing distinct shifts. | |

| C=O | ~190-195 ppm | Carbonyl carbon, significantly deshielded. | |

| IR | C=O Stretch | ~1690-1700 cm⁻¹ | Strong absorption. Conjugation with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[10][11] |

| C-Cl Stretch | ~650-800 cm⁻¹ | In the fingerprint region. | |

| Aromatic C=C | ~1585-1600 cm⁻¹ | Characteristic aromatic ring stretch. | |

| Mass Spec | [M]⁺ | m/z 202/204/206 | Molecular ion peak cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |

| [M-CH₃]⁺ | m/z 187/189/191 | Loss of a methyl radical. |

| | [ClC₆H₄CO]⁺ | m/z 139/141 | Acylium ion fragment, a common and often stable fragment from ketones (α-cleavage).[12][13] |

Reactivity and Synthetic Utility

The synthetic value of α-haloketones stems from their ability to react with a wide array of nucleophiles.[5] The reactivity is primarily governed by the two electrophilic centers.

Key Reactive Sites:

-

α-Carbon: This is the primary site for Sₙ2 reactions. The adjacent carbonyl group enhances the electrophilicity of this carbon and stabilizes the transition state, making it significantly more reactive than a typical alkyl halide.[1][14]

-

Carbonyl Carbon: This site is susceptible to attack by strong nucleophiles, leading to addition reactions.

-

α-Hydrogen (in precursor): The acidity of the α-proton in the precursor ketone is crucial for the chlorination step, enabling enolate formation.[6]

Caption: Key electrophilic sites for nucleophilic attack.

Common Reactions:

-

Nucleophilic Substitution: Reaction with nucleophiles like amines, thiols, or azides displaces the chloride to form new carbon-heteroatom bonds. This is fundamental to building more complex molecular scaffolds.[15]

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can rearrange to form carboxylic acid derivatives.[15]

-

Heterocycle Synthesis: They are key precursors for synthesizing various heterocycles. For example, reaction with thioamides or thioureas can yield thiazoles.[15]

The leaving group ability of the halogen is a critical factor, following the trend I > Br > Cl > F.[16] While chlorine is a moderate leaving group, its reactivity is significantly enhanced by the α-carbonyl group.[5]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Analogs are known to have moderate toxicity.[17]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear protective gloves, safety goggles with side shields, and a lab coat.[18]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[18]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.[19]

Conclusion

This compound is a structurally rich and synthetically valuable α-chloroketone. Its reactivity is dominated by the electrophilic nature of the α-carbon, which is activated by the adjacent carbonyl group. This guide has provided a detailed overview of its molecular structure, synthesis, spectroscopic properties, and chemical behavior. A thorough understanding of these principles is essential for researchers aiming to leverage this potent intermediate in the fields of organic synthesis, drug discovery, and materials science.

References

- BenchChem. (n.d.). Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6779–6837. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

- BenchChem. (n.d.). The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers.

-

JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

-

Ballester, M., & Riera, J. (1961). SOME NEW CHLORINATED SUBSTANCES STARTING FROM PROPIOPHENONE. DTIC. Retrieved from [Link]

-

Peter, J., & Stewart, R. (1980). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. Canadian Journal of Chemistry, 58(15), 1588-1593. [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-1-(4-fluorophenyl)propan-1-one [myskinrecipes.com]

- 3. This compound | C9H8Cl2O | CID 4962037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 15. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CAS 6084-17-9: 2-Chloro-1-phenyl-1-propanone | CymitQuimica [cymitquimica.com]

- 18. fishersci.com [fishersci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

2-Chloro-1-(4-chlorophenyl)propan-1-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(4-chlorophenyl)propan-1-one is an alpha-haloketone derivative that holds significance as a versatile intermediate in organic synthesis. Its bifunctional nature, characterized by a reactive carbonyl group and a labile chlorine atom at the alpha position, makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. The presence of a 4-chlorophenyl moiety further influences its reactivity and potential applications, often imparting desirable pharmacokinetic properties in drug candidates. This guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound, intended to serve as a technical resource for professionals in the field.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its effective use in a laboratory setting. The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 877-38-3 | PubChem[1] |

| Molecular Formula | C₉H₈Cl₂O | PubChem[1] |

| Molecular Weight | 203.06 g/mol | PubChem[1] |

| Appearance | Predicted to be a solid or liquid. | Inferred |

| Melting Point | Data not available. For the related compound 1-(4-chlorophenyl)propan-1-one, the melting point is 35 °C. | Stenutz[2] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted. | Inferred |

| Computed XLogP3 | 3.3 | PubChem[1] |

Section 2: Chemical Properties and Reactivity

As an α-haloketone, the chemical behavior of this compound is dominated by the electrophilic nature of both the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom.

The electron-withdrawing effect of the carbonyl group significantly enhances the reactivity of the C-Cl bond towards nucleophilic substitution, making it an excellent substrate for SN2 reactions. The chlorine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles. This reactivity is fundamental to its utility in constructing new carbon-carbon and carbon-heteroatom bonds.

Common nucleophiles that react with α-haloketones include amines, thiols, and carbanions. These reactions are pivotal in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, reaction with primary amines can lead to the formation of α-aminoketones, which are valuable precursors for various biologically active compounds.

Caption: Generalized SN2 reaction of this compound.

Section 3: Synthesis Protocol

Synthesis of 1-(4-chlorophenyl)propan-1-one via Friedel-Crafts Acylation

This protocol describes the acylation of chlorobenzene with propionyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

-

Chlorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add chlorobenzene (1.0 eq) to the flask.

-

Acylation: Add propionyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(4-chlorophenyl)propan-1-one.

The subsequent step would involve the selective α-chlorination of the propiophenone derivative to yield the target compound, this compound. This can be achieved using various chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Caption: Workflow for the synthesis of this compound.

Section 4: Spectroscopic and Analytical Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following sections detail the expected spectroscopic data and provide protocols for its analytical determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. The methine proton (CHCl) will appear as a quartet. The aromatic protons on the 4-chlorophenyl ring will likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically >190 ppm). Signals for the aromatic carbons will also be present, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift. The methine carbon (CHCl) and the methyl carbon (CH₃) will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks of specific relative intensities. Common fragmentation patterns for α-haloketones include cleavage of the C-C bond adjacent to the carbonyl group and loss of the chlorine atom.

Analytical Methods

A reversed-phase HPLC method is suitable for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase. Dilute to an appropriate concentration for analysis.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

Detection wavelength: ~254 nm (or the λmax of the compound)

-

-

Analysis: Inject the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.

GC-MS is a powerful technique for both qualitative and quantitative analysis.

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

Protocol:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: A suitable mass range to include the molecular ion and expected fragments (e.g., 50-300 amu).

-

-

Analysis: Inject the sample and acquire the data. The resulting total ion chromatogram and mass spectrum can be used for identification by comparing with a library or through manual interpretation.

Caption: General analytical workflow for this compound.

Section 5: Safety and Handling

This compound is classified with several hazards and should be handled with appropriate care in a laboratory setting.[1]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Emergency Procedures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.

Disposal:

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-chlorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved January 18, 2026, from [Link]

-

Stenutz, R. (n.d.). 1-(4-chlorophenyl)propan-1-one. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

LookChem. (n.d.). 2-Propanone, 1-chloro-1-(4-chlorophenyl)-. Retrieved January 18, 2026, from [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 18, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 18, 2026, from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved January 18, 2026, from [Link]

- Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). International Journal of Pharmaceutical Sciences and Research, 11(5), 2230-2236.

-

precisionFDA. (n.d.). 2-BROMO-1-(4-CHLOROPHENYL)-1-PROPANONE. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved January 18, 2026, from [Link]

-

Hindawi. (2012). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2015). Combined solid-phase extraction and gas chromatography-mass spectrometry used for determination of chloropropanols in water. Retrieved January 18, 2026, from [Link]

-

CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). Retrieved January 18, 2026, from [Link]

Sources

2,4'-Dichloropropiophenone synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 2,4'-Dichloropropiophenone

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 2,4'-Dichloropropiophenone, a key chemical intermediate. Primarily focusing on the widely-utilized Friedel-Crafts acylation pathway, this document delves into the critical roles and characteristics of its core precursors: 1,3-dichlorobenzene and propionyl chloride. We will examine the reaction mechanism, the pivotal function of the Lewis acid catalyst, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, chemists, and drug development professionals, offering the technical accuracy and practical insights necessary for successful synthesis, purification, and characterization.

Introduction to 2,4'-Dichloropropiophenone

2,4'-Dichloropropiophenone, with the IUPAC name 1-(2,4-dichlorophenyl)propan-1-one, is an aromatic ketone of significant interest in organic synthesis.[1] Its molecular structure, featuring a dichlorinated phenyl ring attached to a propionyl group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. A thorough understanding of its synthesis is paramount for ensuring high purity and yield, which are critical for downstream applications.

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dichlorophenyl)propan-1-one | PubChem[1] |

| CAS Number | 37885-41-9 | PubChem[1] |

| Molecular Formula | C₉H₈Cl₂O | PubChem[1] |

| Molecular Weight | 203.06 g/mol | PubChem[1] |

| Appearance | White to light yellow powder or lump | TCI[2] |

| Boiling Point | 118-120°C at 5 mmHg | Sheehan, J. T. (1946)[3] |

The Core Synthetic Pathway: Friedel-Crafts Acylation

The most established and efficient method for preparing 2,4'-Dichloropropiophenone is the Friedel-Crafts acylation.[3][4] This reaction is a cornerstone of organic chemistry, categorized as an electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[5] The general pathway involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

While Friedel-Crafts reactions on dihalogenated benzenes can sometimes yield negligible results, the synthesis of 2,4'-Dichloropropiophenone is a notable exception, achieving high yields when appropriate conditions—specifically a longer reaction time and an excess of catalyst—are employed.[3]

In-Depth Analysis of Precursors and Reagents

The success of the synthesis hinges on the proper selection and handling of its constituent precursors and the catalyst.

Aromatic Substrate: 1,3-Dichlorobenzene

1,3-Dichlorobenzene (m-dichlorobenzene) serves as the aromatic backbone of the final product. Its selection is critical for achieving the desired 2,4-substitution pattern on the phenyl ring.

-

Causality of Selection : In an electrophilic aromatic substitution, the existing chloro-substituents on the benzene ring are deactivating but act as ortho, para-directors. In the case of m-dichlorobenzene, the positions ortho to one chlorine and para to the other (the C4 position) and the position ortho to both chlorines (the C2 position) are activated. The incoming electrophile (the propionyl cation) will preferentially substitute at these positions, leading to the desired 2,4-dichloro isomer.

| Precursor / Catalyst | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 1,3-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | 147.00 | Aromatic Substrate |

| Propionyl Chloride | 79-03-8 | C₃H₅ClO | 92.52 | Acylating Agent |

| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | Lewis Acid Catalyst |

Acylating Agent: Propionyl Chloride

Propionyl chloride is the source of the propionyl group that is attached to the aromatic ring. It is a highly reactive acyl chloride, making it an effective electrophile precursor.

Catalyst: Aluminum Chloride (AlCl₃)

Anhydrous aluminum chloride is the quintessential Lewis acid catalyst for this reaction. Its role is not merely catalytic in the traditional sense; it is required in stoichiometric excess.

-

Mechanism of Action : The AlCl₃ coordinates with the chlorine atom of propionyl chloride, polarizing the carbon-chlorine bond. This facilitates the departure of the chloride ion, which complexes with AlCl₃ to form [AlCl₄]⁻, and generates a highly reactive and resonance-stabilized acylium ion (CH₃CH₂C⁺=O). This acylium ion is the potent electrophile that attacks the electron-rich m-dichlorobenzene ring. An excess of AlCl₃ is necessary because the ketone product formed also complexes with AlCl₃, which would otherwise deactivate the catalyst.[6]

Experimental Protocol

This protocol is adapted from the robust synthesis method described in the Journal of the American Chemical Society, which has been demonstrated to produce high yields.[3]

Trustworthiness: This protocol includes specific quantities, conditions, and workup steps that are crucial for reproducibility. The rationale for each step, such as the extended heating period and the use of a specific solvent, is grounded in the established principles of overcoming the deactivation of the dihalogenated ring.[3]

Materials and Equipment

-

1,3-Dichlorobenzene (0.27 mole, 40 g)

-

Propionyl chloride (0.50 mole, 48 g)

-

Anhydrous aluminum chloride (1.20 moles, 160 g)

-

Carbon disulfide (CS₂), 300 cc

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel

-

Heating mantle/steam bath

-

Standard glassware for extraction and distillation

Step-by-Step Methodology

-

Reaction Setup : In a fume hood, charge the three-necked flask with 300 cc of carbon disulfide. Add 40 g of m-dichlorobenzene and 48 g of propionyl chloride.

-

Catalyst Addition : Begin stirring the solution and bring it to a gentle reflux using a steam bath or heating mantle. Cautiously add 160 g of anhydrous aluminum chloride in portions over a period of ten minutes. Note: This addition is exothermic and will cause the evolution of hydrogen chloride gas, which must be vented safely or passed through a scrubber.

-

Reaction : Continue heating under reflux with vigorous stirring for twenty-four hours. The extended reaction time is critical to ensure a high conversion rate.[3]

-

Workup - Hydrolysis : After 24 hours, cool the reaction mixture. Carefully pour the mixture onto a large volume of crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum chloride complexes.

-

Workup - Extraction : Separate the organic layer (carbon disulfide). Wash the organic layer sequentially with water, then with a 10% sodium hydroxide solution to remove any acidic impurities, and finally with water again until the washings are neutral.[3]

-

Solvent Removal : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the carbon disulfide solvent by distillation.

-

Purification : Purify the crude product by vacuum distillation. Collect the fraction boiling at 118-120°C at 5 mmHg.[3] The expected yield is approximately 89%.

Analytical Characterization

Post-synthesis, the identity and purity of 2,4'-Dichloropropiophenone must be confirmed. While classical methods like elemental analysis and boiling point determination are valuable, modern spectroscopic techniques are indispensable.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms the presence of key functional groups, notably the sharp carbonyl (C=O) stretch characteristic of a ketone.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will provide a detailed map of the molecule's structure, confirming the substitution pattern on the aromatic ring and the structure of the propyl chain.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : An excellent method for assessing purity and confirming the molecular weight of the compound.[7][8]

Safety and Handling

Rigorous safety protocols are mandatory when handling the precursors and product involved in this synthesis.

-

General Precautions : All operations should be conducted in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[10]

-

Precursor Hazards :

-

Propionyl Chloride : Is corrosive and reacts violently with water. It is a lachrymator and must be handled with extreme care.

-

1,3-Dichlorobenzene : Harmful if swallowed and an irritant.

-

Aluminum Chloride : Anhydrous AlCl₃ reacts violently with water, releasing heat and HCl gas. It must be handled in a dry environment.

-

-

Product Hazards : 2,4'-Dichloropropiophenone is classified as harmful if swallowed.[1] Avoid contact with skin and eyes.[11]

-

Waste Disposal : All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 2,4'-Dichloropropiophenone via Friedel-Crafts acylation of 1,3-dichlorobenzene is a robust and high-yielding process when conducted with a proper understanding of the underlying chemical principles. The key to success lies in acknowledging the deactivated nature of the aromatic substrate and compensating with appropriate reaction conditions, namely an extended reaction duration and a stoichiometric excess of the aluminum chloride catalyst. By following the detailed protocol and adhering to strict safety measures, researchers can reliably produce this valuable chemical intermediate for further application in drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123467, 2',4'-Dichloropropiophenone. Retrieved from [Link].

-

Sheehan, J. T. (1946). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society, 68(8), 1612. Retrieved from [Link].

-

Organic Syntheses Procedure (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link].

-

American Chemical Society (n.d.). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society. Retrieved from [Link].

-

Alpha Chem (n.d.). Material Safety Data Sheet - 2,4-dichlorophenol 98%. Retrieved from [Link].

-

Patsnap (n.d.). Synthetic method of 2,4-dichloroacetophenone. Eureka. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77550, 3',4'-Dichloropropiophenone. Retrieved from [Link].

-

Organic Syntheses Procedure (n.d.). General procedure for chemical waste management. Retrieved from [Link].

- Google Patents (n.d.). Process for the production of beta,4-dichloro-propiophenone.

-

IUCr (2025). 3-Chloropropiophenone. Retrieved from [Link].

- Google Patents (n.d.). Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material.

-

ResearchGate (n.d.). The synthesis pathway of 2,4-D using an IPTC. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Friedel-Crafts Reactions. Retrieved from [Link].

-

ResearchGate (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link].

-

Organic Syntheses Procedure (n.d.). General procedure for reaction setup and monitoring. Retrieved from [Link].

-

WIPO Patentscope (n.d.). A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). Retrieved from [Link].

-

Patsnap Eureka (n.d.). Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material. Retrieved from [Link].

- Google Patents (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

Ministry of Health, Labour and Welfare, Japan (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Retrieved from [Link].

- Google Patents (n.d.). Method for preparing 2, 4-dichloroacetophenone.

-

PubMed (n.d.). Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia. Retrieved from [Link].

-

Wikipedia (n.d.). 2,4-Dichlorophenol. Retrieved from [Link].

- Google Patents (n.d.). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.

Sources

- 1. 2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2',4'-Dichloropropiophenone | 37885-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic data for 2-Chloro-1-(4-chlorophenyl)propan-1-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(4-chlorophenyl)propan-1-one

Introduction

This compound, with the chemical formula C₉H₈Cl₂O, is a halogenated ketone of interest in synthetic organic chemistry and as an intermediate in the development of pharmacologically active compounds.[1][2] Its precise structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous confirmation of its molecular structure.

This guide serves as a technical resource for researchers and scientists, offering a detailed analysis of the spectroscopic data for this compound. We will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounding the analysis in fundamental principles and data from analogous structures. The protocols described herein represent a self-validating system for the characterization of this and structurally related molecules.

Molecular Structure and Spectroscopic Correlations

The chemical structure of this compound dictates its unique spectroscopic fingerprint. The molecule comprises a 4-chlorophenyl ring attached to a chloropropanone moiety. This arrangement leads to distinct chemical environments for each proton and carbon atom, which are predictable and observable through NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, four unique signals are predicted.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2 / H6 (Aromatic) | 7.90 - 8.00 | Doublet (d) | ~8.5 | Protons ortho to the electron-withdrawing carbonyl group are significantly deshielded and shifted downfield. |

| H3 / H5 (Aromatic) | 7.45 - 7.55 | Doublet (d) | ~8.5 | Protons meta to the carbonyl group are less affected and appear upfield relative to H2/H6. |

| H8 (Methine, -CH(Cl)-) | 5.20 - 5.40 | Quartet (q) | ~6.8 | Strongly deshielded by both the adjacent electronegative chlorine atom and the carbonyl group. Split into a quartet by the CH₃ group. |

| H9 (Methyl, -CH₃) | 1.70 - 1.85 | Doublet (d) | ~6.8 | Located on an sp³ carbon, appearing in the aliphatic region. Split into a doublet by the adjacent methine proton.[3] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Based on the molecule's symmetry, seven distinct carbon signals are anticipated.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (Carbonyl, C=O) | 192.0 - 195.0 | The carbonyl carbon is highly deshielded and appears furthest downfield, typical for ketones conjugated with an aromatic ring.[4] |

| C4 (Aromatic, C-Cl) | 140.0 - 142.0 | The carbon atom bonded to chlorine is deshielded due to the halogen's electronegativity. |

| C1 (Aromatic, ipso-C) | 134.0 - 136.0 | The quaternary carbon attached to the carbonyl group. |

| C2 / C6 (Aromatic, CH) | 129.5 - 131.0 | Aromatic methine carbons ortho to the carbonyl substituent. |

| C3 / C5 (Aromatic, CH) | 128.5 - 129.5 | Aromatic methine carbons meta to the carbonyl substituent. |

| C8 (Methine, C-Cl) | 58.0 - 62.0 | The aliphatic carbon bonded to chlorine is significantly deshielded. |

| C9 (Methyl, CH₃) | 19.0 - 21.0 | The terminal methyl carbon appears in the typical upfield aliphatic region.[4] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 15-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[5][6] The instrument must be properly tuned and shimmed for the specific sample to ensure high resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the phenyl ring. |

| 2990 - 2910 | Aliphatic C-H Stretch | Medium | Characteristic of sp³ C-H bonds in the methyl and methine groups. |

| ~1690 | Carbonyl (C=O) Stretch | Strong | Key diagnostic peak for the ketone functional group. The frequency is slightly lowered due to conjugation with the aromatic ring.[7] |

| ~1585 | Aromatic C=C Stretch | Strong | A characteristic absorption for the p-substituted aromatic ring. |

| ~830 | Aromatic C-H Out-of-Plane Bend | Strong | A strong band indicative of 1,4- (or para-) disubstitution on a benzene ring. |

| 800 - 650 | C-Cl Stretch | Strong | The carbon-chlorine bond vibrations appear in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular weight of C₉H₈Cl₂O is 203.06 g/mol .[1]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Rationale |

| 202 / 204 / 206 | [C₉H₈Cl₂O]⁺ (Molecular Ion, M⁺) | The parent ion peak. The characteristic isotopic pattern (approx. 100:65:10 ratio) is a definitive signature for a molecule containing two chlorine atoms. |

| 167 / 169 | [M - Cl]⁺ | Loss of a chlorine radical from the aliphatic chain. |

| 139 / 141 | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) | This is often the base peak, resulting from the stable acylium ion formed by α-cleavage (cleavage of the bond between C7 and C8). The 3:1 isotopic ratio confirms the presence of one chlorine atom in this fragment.[8] |

| 111 / 113 | [C₆H₄Cl]⁺ (4-chlorophenyl cation) | Formed by the loss of a carbonyl group (CO) from the 4-chlorobenzoyl cation. The 3:1 isotopic ratio confirms the presence of one chlorine atom. |

| 63 | [C₅H₃]⁺ | A common fragment from the further breakdown of the aromatic ring. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the analyte from any impurities (e.g., start at 50°C, hold for 2 min, then ramp to 280°C at 10°C/min).

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Analytical Workflow Summary

The comprehensive characterization of this compound follows a logical and systematic workflow, ensuring the final structural assignment is robust and defensible.

Caption: Workflow for the spectroscopic confirmation of the target compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a detailed and consistent portrait of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific connectivity of the atoms. IR spectroscopy validates the presence of key functional groups, notably the conjugated ketone and carbon-halogen bonds. Finally, Mass Spectrometry confirms the molecular weight and provides a fragmentation pattern that is perfectly aligned with the proposed structure, including the characteristic chlorine isotope patterns. This multi-technique approach ensures high confidence in the identity and purity of the compound, a critical requirement for its use in scientific research and drug development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-chlorophenyl)propan-1-one. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved from [Link]

-

Gomes, A. P., et al. (2022). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 23(9), 4699. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Propanone, 1-(4-chlorophenyl)-1-methoxy-. Retrieved from [Link]

-

ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 2-chloropropane. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-BROMO-1-(4-CHLOROPHENYL)-1-PROPANONE. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-1-(4-fluorophenyl)propan-1-one [myskinrecipes.com]

- 3. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]

- 8. 1-Propanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

Reactivity of alpha-chloro ketones in organic synthesis

An In-Depth Technical Guide to the Reactivity of Alpha-Chloro Ketones in Organic Synthesis

Abstract

Alpha-chloro ketones represent a cornerstone class of bifunctional intermediates in modern organic synthesis. Their unique structural arrangement, featuring two adjacent electrophilic centers—the carbonyl carbon and the chlorine-bearing α-carbon—confers a rich and versatile reactivity profile.[1] This guide provides a comprehensive exploration of the fundamental principles governing their reactivity, detailing the mechanistic underpinnings of their most significant transformations. We will delve into key reaction classes including nucleophilic substitutions, the Favorskii rearrangement, Darzens-type condensations, and their pivotal role in the synthesis of complex heterocyclic systems.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the synthetic power of these valuable building blocks.

The Core of Reactivity: Structural and Electronic Attributes

The synthetic utility of α-chloro ketones stems directly from their electronic properties. The powerful electron-withdrawing inductive effect of the adjacent carbonyl group dramatically enhances the polarity of the carbon-chlorine bond.[4][5] This polarization increases the partial positive charge on the α-carbon, rendering it significantly more susceptible to nucleophilic attack compared to a standard alkyl chloride.[5]

From a molecular orbital perspective, the interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond results in a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[5][6] This lowered LUMO is more energetically accessible for a nucleophile's Highest Occupied Molecular Orbital (HOMO), thereby lowering the activation energy for substitution reactions.[6] This enhancement is not trivial; for instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane, a clear demonstration of the carbonyl group's activating influence.[3][5]

A second critical feature is the increased acidity of the protons on the opposing α-carbon (the α'-position). The combined electron-withdrawing effects of the carbonyl and the halogen stabilize the conjugate base (an enolate), facilitating its formation under basic conditions. This α'-deprotonation is the initiating step for one of the most powerful transformations of α-chloro ketones: the Favorskii rearrangement.[3]

Caption: Core reactivity sites of an α-chloro ketone.

Foundational Synthetic Transformations

The dual reactivity of α-chloro ketones enables a wide array of powerful synthetic transformations.

Nucleophilic Substitution (S_N2)

The most direct reaction pathway is the bimolecular nucleophilic substitution (S_N2) at the α-carbon. The enhanced electrophilicity at this position leads to exceptionally rapid displacement of the chloride ion by a variety of soft and hard nucleophiles. This reaction is a reliable method for forming 1,2-disconnections and introducing diverse functionalities.

Causality in Experimental Choices: The choice of solvent is critical. Polar aprotic solvents like acetone or DMF are preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus maximizing its reactivity. The reaction's high rate often allows for mild conditions, preserving sensitive functional groups elsewhere in the molecule.

Table 1: Relative S_N2 Reactivity of α-Haloketones vs. Alkyl Halides

| Substrate | Nucleophile | Solvent | Relative Rate (k_rel) | Reference(s) |

|---|---|---|---|---|

| 1-Chloropropane | I⁻ | Acetone | 1 | [3][5] |

| Chloroacetone | I⁻ | Acetone | 35,000 - 36,000 | [3][5] |

| α-Chloroacetophenone | Thiophenol | Methanol | < 1 | [5] |

| α-Bromoacetophenone | Thiophenol | Methanol | 1 |[5] |

The Favorskii Rearrangement

The Favorskii rearrangement is a signature reaction of enolizable α-chloro ketones, proceeding in the presence of a base to yield carboxylic acid derivatives.[7][8] For cyclic substrates, this reaction provides a powerful and often-used method for achieving ring contraction, a valuable transformation in the synthesis of strained ring systems.[9][10]

Mechanistic Breakdown:

-

Enolate Formation: A base (e.g., hydroxide, alkoxide) abstracts an acidic proton from the α'-carbon, forming an enolate intermediate.[7][11]

-

Cyclopropanone Formation: The enolate undergoes an intramolecular S_N2 attack on the α-carbon, displacing the chloride and forming a highly strained cyclopropanone intermediate.[7][11] This is the key mechanistic step.

-

Nucleophilic Attack: The nucleophilic base (or solvent) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the three-membered ring to form the most stable possible carbanion. This regioselectivity is a critical consideration in unsymmetrical systems.[10]

-

Protonation: The carbanion is rapidly protonated by the solvent to yield the final carboxylic acid or derivative product.[7]

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Protocol: Ring Contraction of 2-Chlorocyclohexanone

-

Setup: To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add a solution of 2-chlorocyclohexanone (1.0 equivalent) in methanol dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl cyclopentanecarboxylate, can be purified by fractional distillation or column chromatography.[10]

Darzens Condensation

The Darzens condensation, or glycidic ester condensation, typically involves an α-halo ester. However, the principle extends to α-chloro ketones, which react with aldehydes or other ketones in the presence of a base to form α,β-epoxy ketones.[12] These products are valuable intermediates for further transformations.

Mechanistic Breakdown:

-

Enolate Formation: A strong base (e.g., NaOEt, NaNH₂) deprotonates the α-carbon bearing the chlorine to generate an enolate.[13][14]

-